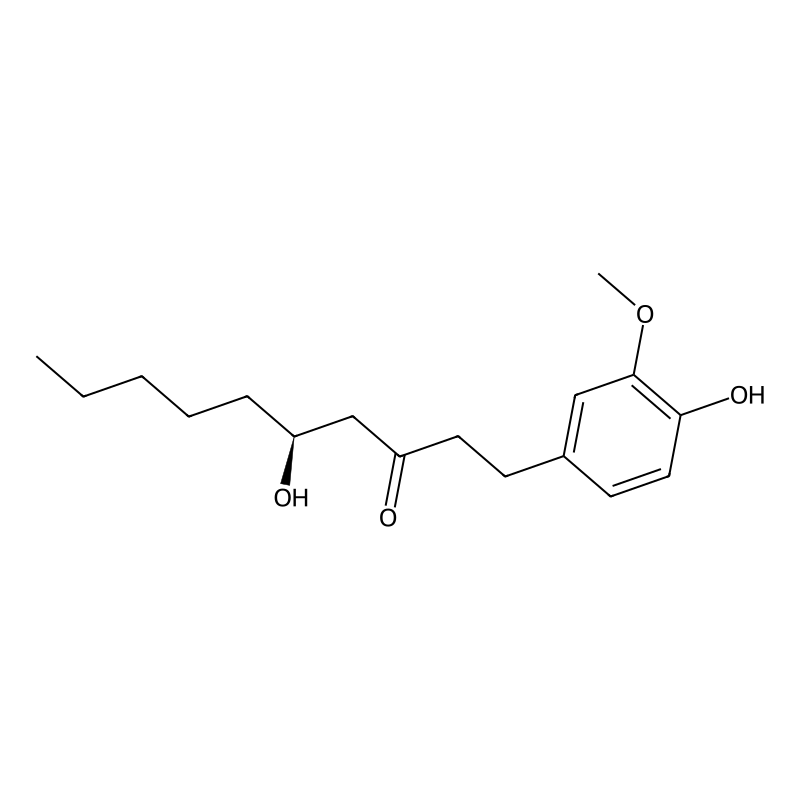Gingerol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Anti-inflammatory and Antioxidant Properties
Gingerol exhibits strong anti-inflammatory properties. Studies suggest it can inhibit the production of inflammatory molecules like cytokines and prostaglandins []. This anti-inflammatory effect might be beneficial in managing conditions like osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease []. Additionally, gingerol's antioxidant properties help combat free radical damage linked to chronic diseases [].
Potential Benefits for Gastrointestinal Issues
Gingerol may be helpful in managing nausea and vomiting. Studies have shown its effectiveness in reducing nausea and vomiting after surgery and chemotherapy []. Furthermore, gingerol might offer relief from nausea and vomiting associated with pregnancy [].
Areas of Ongoing Research
Research on gingerol's potential applications continues to expand. Some promising areas include:
Purity
XLogP3
Exact Mass
Appearance
Storage
UNII
GHS Hazard Statements
H301 (58.82%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (38.24%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (39.71%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (98.53%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.53%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (39.71%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.06%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant
Other CAS
Wikipedia
Dates
2: Miao Y, Sun YB, Wang WJ, Zhang ZD, Jiang JD, Li ZH, Hu ZQ. [Inhibition effect of 6-gingerol on hair growth]. Zhonghua Zheng Xing Wai Ke Za Zhi. 2013 Nov;29(6):448-52. Chinese. PubMed PMID: 24624885.
3: Poltronieri J, Becceneri AB, Fuzer AM, Filho JC, Martin AC, Vieira PC, Pouliot N, Cominetti MR. [6]-gingerol as a cancer chemopreventive agent: a review of its activity on different steps of the metastatic process. Mini Rev Med Chem. 2014 Apr;14(4):313-21. PubMed PMID: 24552266.
4: Beltrán LR, Dawid C, Beltrán M, Gisselmann G, Degenhardt K, Mathie K, Hofmann T, Hatt H. The pungent substances piperine, capsaicin, 6-gingerol and polygodial inhibit the human two-pore domain potassium channels TASK-1, TASK-3 and TRESK. Front Pharmacol. 2013 Nov 18;4:141. doi: 10.3389/fphar.2013.00141. eCollection 2013. PubMed PMID: 24302912; PubMed Central PMCID: PMC3831292.
5: Kim SO, Kim MR. [6]-Gingerol Prevents Disassembly of Cell Junctions and Activities of MMPs in Invasive Human Pancreas Cancer Cells through ERK/NF- κ B/Snail Signal Transduction Pathway. Evid Based Complement Alternat Med. 2013;2013:761852. doi: 10.1155/2013/761852. Epub 2013 Sep 24. PubMed PMID: 24204396; PubMed Central PMCID: PMC3800596.
6: Li Y, Tran VH, Koolaji N, Duke C, Roufogalis BD. (S)-[6]-Gingerol enhances glucose uptake in L6 myotubes by activation of AMPK in response to [Ca2+]i. J Pharm Pharm Sci. 2013;16(2):304-12. PubMed PMID: 23958199.
7: Li XH, McGrath KC, Tran VH, Li YM, Mandadi S, Duke CC, Heather AK, Roufogalis BD. Identification of a Calcium Signalling Pathway of S-[6]-Gingerol in HuH-7 Cells. Evid Based Complement Alternat Med. 2013;2013:951758. doi: 10.1155/2013/951758. Epub 2013 Jul 17. PubMed PMID: 23956783; PubMed Central PMCID: PMC3730182.
8: Chen YL, Zhuang XD, Xu ZW, Lu LH, Guo HL, Wu WK, Liao XX. Higenamine Combined with [6]-Gingerol Suppresses Doxorubicin-Triggered Oxidative Stress and Apoptosis in Cardiomyocytes via Upregulation of PI3K/Akt Pathway. Evid Based Complement Alternat Med. 2013;2013:970490. doi: 10.1155/2013/970490. Epub 2013 Jun 5. PubMed PMID: 23861719; PubMed Central PMCID: PMC3687593.
9: Li XH, McGrath KC, Tran VH, Li YM, Duke CC, Roufogalis BD, Heather AK. Attenuation of Proinflammatory Responses by S-[6]-Gingerol via Inhibition of ROS/NF-Kappa B/COX2 Activation in HuH7 Cells. Evid Based Complement Alternat Med. 2013;2013:146142. doi: 10.1155/2013/146142. Epub 2013 Jun 16. PubMed PMID: 23843863; PubMed Central PMCID: PMC3697228.
10: Saha P, Das B, Chaudhuri K. Role of 6-gingerol in reduction of cholera toxin activity in vitro and in vivo. Antimicrob Agents Chemother. 2013 Sep;57(9):4373-80. doi: 10.1128/AAC.00122-13. Epub 2013 Jul 1. PubMed PMID: 23817372; PubMed Central PMCID: PMC3754356.








